molecular formula C19H33N2O10PS B12790965 5'-Thymidylic acid, dibutyl ester, 3'-methanesulfonate CAS No. 130752-99-7

5'-Thymidylic acid, dibutyl ester, 3'-methanesulfonate

Cat. No.: B12790965
CAS No.: 130752-99-7
M. Wt: 512.5 g/mol
InChI Key: OEMKFIQLTWCFTO-GVDBMIGSSA-N
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Description

5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is a chemical compound that belongs to the class of thymidine nucleotides It is a derivative of thymidylic acid, where the phosphate group is esterified with dibutyl groups and the 3’-hydroxyl group is substituted with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate typically involves the esterification of thymidylic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibutyl ester. The methanesulfonate group is introduced by reacting the dibutyl ester with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the product. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is unique due to its specific esterification and sulfonation, which confer distinct chemical properties and reactivity. These modifications enhance its stability and make it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

130752-99-7

Molecular Formula

C19H33N2O10PS

Molecular Weight

512.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C19H33N2O10PS/c1-5-7-9-27-32(24,28-10-8-6-2)29-13-16-15(31-33(4,25)26)11-17(30-16)21-12-14(3)18(22)20-19(21)23/h12,15-17H,5-11,13H2,1-4H3,(H,20,22,23)/t15-,16+,17+/m0/s1

InChI Key

OEMKFIQLTWCFTO-GVDBMIGSSA-N

Isomeric SMILES

CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C

Canonical SMILES

CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C

Origin of Product

United States

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